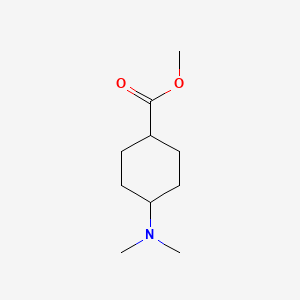
3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H8N4 . It is also known by other names such as Benzenamine, 3-(1H-1,2,4-triazol-1-yl)-, and 1-(3-Aminophenyl)-1H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a 1,2,4-triazole ring via an amino group . The InChI string representation of the molecule isInChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 160.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 56.7 Ų .Mechanism of Action
The mechanism of action of 3-TFA is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the triazole ring and the nitrogen atom of the aniline group. This covalent bond is believed to be responsible for the enzyme inhibition and protein-protein interactions seen in studies involving 3-TFA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFA are not well understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and protein kinases. In addition, 3-TFA has been shown to interact with proteins, and to induce conformational changes in proteins. Furthermore, 3-TFA has been shown to affect the metabolism of drugs and other compounds, as well as to affect the mechanism of action of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-TFA in lab experiments include its relatively low cost, its availability in a variety of forms, and its ease of synthesis. Furthermore, 3-TFA is relatively stable and has a long shelf life. However, there are some limitations to the use of 3-TFA in lab experiments. For example, 3-TFA is not soluble in water, and therefore must be dissolved in an organic solvent such as acetonitrile or dimethylformamide. In addition, 3-TFA is not very soluble in organic solvents, and therefore must be used in concentrations that are much lower than those typically used in other experiments.
Future Directions
There are several potential future directions for research involving 3-TFA. For example, further research could be conducted to elucidate the mechanism of action of 3-TFA, as well as to determine its effects on other enzymes and proteins. In addition, further studies could be conducted to determine the effects of 3-TFA on the metabolism of drugs and other compounds, as well as to determine its effects on the mechanism of action of drugs. Finally, further studies could be conducted to examine the potential therapeutic applications of 3-TFA.
Synthesis Methods
The synthesis method for 3-TFA is relatively simple and involves the reaction of 1,2,4-triazole with trifluoromethylaniline. This reaction is catalyzed by a strong base, such as potassium tert-butoxide, and is conducted in a solvent such as acetonitrile at temperatures of around 100°C. The reaction is typically complete within two hours and yields a product with a purity of over 98%. The product can then be isolated and purified using standard chromatographic techniques.
Scientific Research Applications
3-TFA is widely used in scientific research due to its unique properties. It is an excellent substrate for various enzyme reactions, and is used in studies of enzyme kinetics, enzyme inhibition, and enzyme regulation. It is also used in studies of protein-protein interactions, as well as in studies of the structure and function of proteins. Furthermore, 3-TFA has been used in studies of the metabolism of drugs and other compounds, as well as in studies of the mechanism of action of drugs.
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNPXCWFPPODLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














